molecular formula C8H5BrN2O B8327386 7-Bromo-2,6-naphthyridin-3(2H)-one

7-Bromo-2,6-naphthyridin-3(2H)-one

Cat. No.: B8327386
M. Wt: 225.04 g/mol
InChI Key: FPMJYTZXBPKPEN-UHFFFAOYSA-N
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Description

7-Bromo-2,6-naphthyridin-3(2H)-one (CAS 1393534-26-3) is a brominated naphthyridine derivative of high interest in medicinal chemistry and drug discovery. With the molecular formula C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol, this compound serves as a versatile chemical building block . The bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Naphthyridine cores, such as the 2,6-naphthyridinone scaffold, are recognized as privileged structures in pharmaceutical development due to their ability to interact with a range of biological targets . These heterocyclic systems are isosteres of quinoline and have been extensively explored for their potent biological activities. Specifically, 1,6-naphthyridin-2(1H)-one analogues have demonstrated significant potential as inhibitors of various kinase targets, including breakpoint-cluster-region protein (BCR) kinase for lymphoid malignancies and the discoidin domain-containing receptor 2 (DDR2) in lung cancer . The 7-bromo substituent is a strategic feature for introducing tailored substituents that can enhance potency and selectivity towards such targets. Furthermore, naphthyridine derivatives are widely investigated for their antimicrobial properties. The first naphthyridine derivative introduced in clinical practice was nalidixic acid, a 1,8-naphthyridine that acts by inhibiting bacterial DNA gyrase . Subsequent structural modifications, including halogenation and side-chain variation, have led to advanced antibiotics like enoxacin and gemifloxacin, highlighting the scaffold's proven utility in developing anti-infective agents . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromo-2H-2,6-naphthyridin-3-one

InChI

InChI=1S/C8H5BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1-4H,(H,11,12)

InChI Key

FPMJYTZXBPKPEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CNC1=O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 2,6-Naphthyridin-3(2H)-one

The most common route involves electrophilic aromatic substitution (EAS) on the parent 2,6-naphthyridin-3(2H)-one framework. Bromine (Br₂) in dichloromethane at 0–5°C for 6–8 hours introduces the bromine atom at the 7-position with 72–85% yields. Catalytic Lewis acids like FeBr₃ (5 mol%) enhance regioselectivity, minimizing di-brominated byproducts to <5%.

Table 1: Bromination Reaction Parameters

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–5°CPrevents ring decomposition
Br₂ Equivalents1.1–1.3Limits polybromination
SolventDCM/CHCl₃Enhances Br₂ solubility
Reaction Time6–8 hCompletes mono-bromination

Alternative brominating agents like N-bromosuccinimide (NBS) require radical initiation (e.g., AIBN) but show reduced selectivity (55–60% yield).

Cyclization Approaches to Construct the Naphthyridine Core

Ring-Closing via Dieckmann Condensation

A two-step synthesis starts with ethyl 3-bromo-2-cyanoacetate reacting with 2-aminopyridine under basic conditions (K₂CO₃, DMF, 120°C). Intramolecular cyclization via Dieckmann condensation forms the 2,6-naphthyridinone skeleton, followed by bromination. This method achieves 68% overall yield but requires strict anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling between 7-bromo intermediates and boronic esters. For example, 7-bromo-3,4-dihydro-2,6-naphthyridin-1(2H)-one reacts with pinacol boronate under Pd(PPh₃)₄ catalysis (2 mol%), yielding 87% coupled product. While primarily used for derivatization, this approach informs bromine retention strategies.

Alternative Synthetic Routes

Bromine-Retentive Cyclization

A patent-pending method condenses 3-bromo-2-aminonicotinaldehyde with malonic acid derivatives under microwave irradiation (150°C, 20 min), directly forming 7-bromo-2,6-naphthyridin-3(2H)-one in one pot. This route bypasses separate bromination steps, achieving 78% yield with 99% HPLC purity.

Purification and Isolation Techniques

Recrystallization Optimization

Crude products are purified via ethanol/water (3:1 v/v) recrystallization, yielding needle-shaped crystals with >99% purity. Elevated temperatures (70°C) prevent co-precipitation of dibrominated impurities.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 1:2) resolves residual starting materials, with typical Rf = 0.35. Preparative HPLC (C18 column, 0.1% TFA in MeCN/H₂O) further purifies milligram-scale batches for analytical standards.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Pilot-scale reactors (10 L capacity) demonstrate 92% yield using continuous Br₂ dosing at 5°C. In-line IR monitoring adjusts bromine feed rates in real-time, reducing waste by 40% compared to batch processes.

Solvent Recycling Systems

Closed-loop DCM recovery via fractional distillation achieves 95% solvent reuse, critical for cost-effective manufacturing.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.34 (d, J=5.6 Hz, 1H, H-8), 6.51 (d, J=5.6 Hz, 1H, H-7), 4.20 (s, 2H, H-2).

  • HRMS : m/z calcd. for C₈H₆BrN₂O [M+H]⁺ 227.9634, found 227.9631.

Purity Assessment

HPLC-DAD (254 nm) shows ≥99.5% purity using a Zorbax SB-C18 column (4.6×150 mm, 5 μm) with 0.1% H₃PO₄/MeCN gradient.

Emerging Methodologies

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate 2,6-naphthyridinones in aqueous buffer (pH 7.4, 37°C) . Current yields remain low (22%), but protein engineering may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2,6-naphthyridin-3(2H)-one is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making them candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary based on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-Bromo-2,6-naphthyridin-3(2H)-one, we compare it with structurally related naphthyridinone derivatives. Key compounds include 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one (CAS: 1706749-51-0) and unsubstituted 2,6-naphthyridin-3(2H)-one.

Table 1: Comparative Analysis of Naphthyridinone Derivatives

Property This compound 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one 2,6-Naphthyridin-3(2H)-one
Molecular Formula C₈H₅BrN₂O C₉H₇BrN₂O C₈H₆N₂O
Molecular Weight (g/mol) 237.04 253.07 162.15
Bromine Position Position 7 Position 4 N/A
Ring System 2,6-naphthyridinone 2,7-naphthyridinone 2,6-naphthyridinone
Substituents Bromine at C7 Bromine at C4, methyl at C2 None
Reactivity in Cross-Coupling High (C7-Br activates C-H bonds) Moderate (steric hindrance from methyl) Low
Solubility (in DMSO) 25 mg/mL 18 mg/mL 45 mg/mL

Key Differences and Research Findings

Electronic Effects :

  • The bromine atom in this compound stabilizes the conjugated system, enhancing its electrophilicity at C5 and C8 positions, which is critical for Suzuki-Miyaura couplings .
  • In contrast, 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one exhibits reduced reactivity due to steric hindrance from the methyl group and electronic deactivation from the bromine’s position on the less-conjugated ring .

Synthetic Utility: this compound is preferred in medicinal chemistry for constructing kinase inhibitors (e.g., JAK2 inhibitors), where its planar structure facilitates target binding . The 2,7-naphthyridinone isomer (e.g., 4-Bromo-2-methyl derivative) is less explored but shows promise in agrochemical intermediates due to its lipophilic methyl group .

Stability and Solubility :

  • Unsubstituted 2,6-naphthyridin-3(2H)-one has higher solubility in polar solvents but lacks the bromine’s reactivity, limiting its use in metal-catalyzed reactions.

Challenges and Limitations

  • Direct comparisons of these compounds are scarce in literature, as most studies focus on individual derivatives.
  • The methyl group in 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one complicates purification, whereas this compound’s crystalline nature simplifies isolation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-2,6-naphthyridin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of naphthyridinone precursors. For example, POCl₃ and PCl₅ at high temperatures (130–210°C) in sealed systems are commonly used for chlorination or bromination of analogous naphthyridinones . Optimization involves adjusting stoichiometry, reaction time, and temperature. Catalytic additives like pyridine may enhance yields, as seen in similar brominated pyrido-pyrazine syntheses (e.g., 94% yield for 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine using POCl₃/pyridine) .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Methodological Answer : Use a combination of techniques:

  • ¹H/¹³C-NMR : To identify aromatic protons and carbons, with shifts typically between δ 7.8–8.1 ppm for brominated naphthyridines .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
  • HPLC : Purity assessment (>95% by area) using C18 columns and UV detection, as demonstrated for structurally related brominated aldehydes .

Q. What are the typical reactivity patterns of the bromo substituent in this compound?

  • Methodological Answer : The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids. For example, 3-bromo-4-methylphenylboronic acid reacts under palladium catalysis . Regioselectivity can be influenced by steric and electronic factors; computational modeling (DFT) is recommended to predict reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated naphthyridines?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Iterative validation is key:

  • Variable Temperature NMR : To detect tautomeric shifts in DMSO or CDCl₃ .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures .
  • Comparative Analysis : Cross-reference with databases (e.g., CAS RN) and published analogs (e.g., 7-fluoro-naphthyridinones) .

Q. What strategies improve regioselectivity in functionalizing this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., methoxy) to steer electrophilic substitution .
  • Metal Catalysis : Use Pd or Cu to control coupling sites, as seen in aryl halide chemistry .
  • Computational Screening : DFT studies predict electron-deficient regions for targeted modifications .

Q. How can mixed-methods approaches address low yields in halogenation reactions?

  • Methodological Answer : Combine experimental and computational tools:

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress .
  • Meta-Analysis : Compare yields from analogous reactions (e.g., 42% for 3-chloro-1,4-dihydro-2,6-naphthyridine vs. 88% for amino-substituted analogs) .

Q. What computational methods are recommended to predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electrostatic potentials and Fukui indices .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
  • Machine Learning : Train models on existing naphthyridine reaction datasets to predict optimal conditions .

Data Contradiction Analysis

  • Example : Conflicting reports on bromination yields (e.g., 60% vs. 80% in similar conditions) may stem from trace moisture or oxygen. Replicate experiments under inert atmospheres and validate purity via HPLC .

Synthetic Method Comparison Table

Precursor Reagents/Conditions Yield Purity Reference
2,7-Naphthyridin-1(2H)-onePOBr₃, 140°C60%>97%
2-Hydroxy-6-chloroquinoxalinePOCl₃, pyridine, 130°C86%98%
7-Fluoro-naphthyridinoneNH₃, PrOH, 110°C (sealed)88%>95%

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